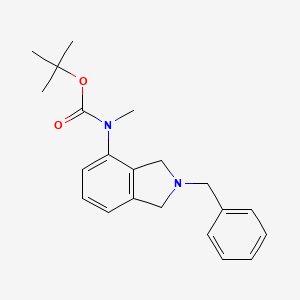
2-Benzyl-4-(N-boc-N-methylamino)-isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate is a chemical compound with the molecular formula C21H26N2O2 and a molecular weight of 338.44 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate involves several steps. One common method includes the reaction of 2-benzylisoindoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate can be compared with similar compounds such as:
- tert-Butyl(2-phenylisoindolin-4-yl)(methyl)carbamate
- tert-Butyl(2-methylisoindolin-4-yl)(methyl)carbamate These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of tert-Butyl(2-benzylisoindolin-4-yl)(methyl)carbamate lies in its specific benzyl group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C21H26N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-benzyl-1,3-dihydroisoindol-4-yl)-N-methylcarbamate |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22(4)19-12-8-11-17-14-23(15-18(17)19)13-16-9-6-5-7-10-16/h5-12H,13-15H2,1-4H3 |
Clave InChI |
DVTPSYWBJMRFCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC=CC2=C1CN(C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


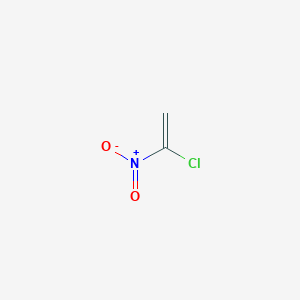
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13024328.png)
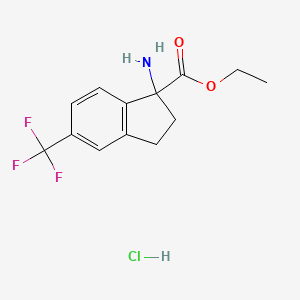
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13024336.png)
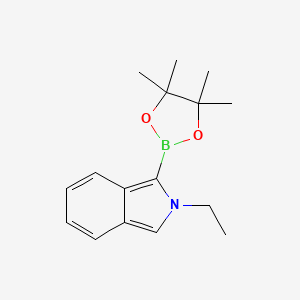
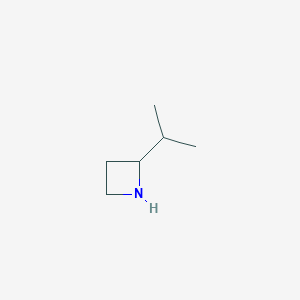
![[(1S)-1-[(3aR,6R,6aR)-4-methoxy-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-6-yl]ethyl] benzoate](/img/structure/B13024356.png)
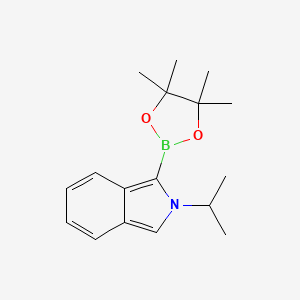
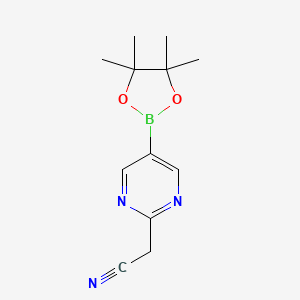
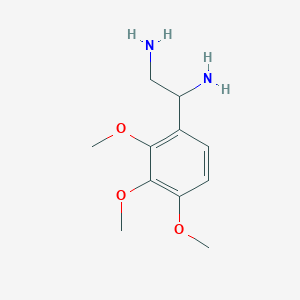
![Methyl 3-(2-chlorobenzamido)-6-((2-methylpiperidin-1-yl)methyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13024382.png)
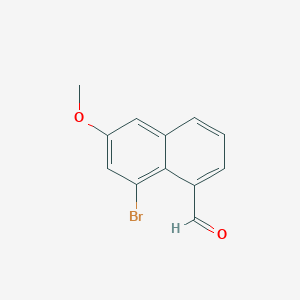
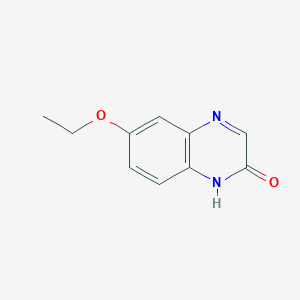
![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)
